molecular formula C11H7FN2O2 B8640142 5-(4-fluorophenyl)pyrimidine-2-carboxylicAcid

5-(4-fluorophenyl)pyrimidine-2-carboxylicAcid

Cat. No.: B8640142
M. Wt: 218.18 g/mol
InChI Key: BUIWLIHYYPTAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C11H7FN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and ethyl cyanoacetate.

    Formation of Intermediate: The 4-fluoroaniline undergoes a condensation reaction with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate is then subjected to cyclization under acidic conditions to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-fluorophenyl)pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)pyrimidine-2-carboxylic acid
  • 5-(4-bromophenyl)pyrimidine-2-carboxylic acid
  • 5-(4-methylphenyl)pyrimidine-2-carboxylic acid

Uniqueness

The presence of the fluorophenyl group in 5-(4-fluorophenyl)pyrimidine-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

5-(4-fluorophenyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)8-5-13-10(11(15)16)14-6-8/h1-6H,(H,15,16)

InChI Key

BUIWLIHYYPTAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Conducting the operations similar to those of Production Example 14 using 5-bromopyrimidine-2-carboxylic acid and 4-fluorophenylboronic acid, the title compound was obtained as white solid.
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